One of the most studied applications of WR-1065 is as a radioprotective agent. Studies have shown it can act as a free radical scavenger, protecting healthy cells from damage caused by ionizing radiation. This property has been investigated in the context of radiation therapy for cancer and potential protection for individuals exposed to radiation, such as astronauts or those involved in nuclear accidents.
WR-1065 has also been investigated for its cytoprotective (cell-protecting) properties. Studies suggest it may protect cells from various types of stress, including oxidative stress and chemotherapy-induced damage. This potential protective effect is being explored in various disease models, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury.
In addition to the above, WR-1065 is being investigated for its potential applications in other areas of scientific research, including:
Amifostine thiol, also known as WR-1065, is the active metabolite of amifostine, a cytoprotective agent primarily used in oncology. It is classified as an organic thiophosphate and plays a critical role in reducing the toxicity associated with certain chemotherapy and radiotherapy treatments. The chemical formula for amifostine thiol is C₅H₁₅N₂O₃PS, with a molar mass of approximately 214.22 g/mol. This compound is particularly notable for its ability to detoxify reactive metabolites generated during cancer treatments, thereby protecting normal tissues from damage while allowing for effective tumor treatment .
The exact mechanism of action of 2-((3-Aminopropyl)amino)ethanethiol is not fully understood. However, based on its structural similarity to amifostine, it is hypothesized to act as a free radical scavenger. Amifostine is known to protect healthy tissues from damage caused by free radicals generated during radiotherapy []. The thiol group in 2-((3-Aminopropyl)amino)ethanethiol might play a similar role in scavenging free radicals.
Amifostine thiol undergoes several key reactions within the body:
The biological activity of amifostine thiol is multifaceted:
Amifostine thiol can be synthesized through the following methods:
Amifostine thiol has several significant applications:
Amifostine thiol interacts with various biological systems:
Several compounds share similarities with amifostine thiol in terms of their protective roles in chemotherapy and radiotherapy. Here are some notable examples:
Compound Name | Chemical Structure | Mechanism of Action | Unique Features |
---|---|---|---|
N-acetylcysteine | C₅H₉NO₃S | Antioxidant; precursor to glutathione | Effective in reducing acetaminophen toxicity |
Glutathione | C₁₀H₁₵N₃O₃S | Antioxidant; detoxifies free radicals | Naturally occurring tripeptide |
Thioproline | C₄H₇NOS | Antioxidant; reduces oxidative stress | Contains a sulfur atom enhancing reactivity |
DMSO (Dimethyl sulfoxide) | C₂H₆OS | Solvent with anti-inflammatory properties | Known for its ability to penetrate biological membranes |
Amifostine thiol stands out due to its specific application as a radioprotector and its unique mechanism involving selective activation in normal tissues compared to tumor cells, which enhances its therapeutic index during cancer treatments .
Amifostine thiol, chemically designated as 2-(3-aminopropylamino)ethanethiol, possesses the molecular formula C₅H₁₄N₂S with a molecular weight of 134.24 grams per mole [1]. The compound exhibits characteristic physicochemical properties including a boiling point of 218.6±15.0 degrees Celsius at 760 millimeters of mercury, a melting point range of 84 to 99.5 degrees Celsius, and a density of 0.975±0.06 grams per cubic centimeter [1]. The International Union of Pure and Applied Chemistry name for this compound is 2-(3-aminopropylamino)ethanethiol, with the canonical simplified molecular-input line-entry system representation of C(CN)CNCCS [1].
Industrial-scale synthesis of amifostine thiol derivatives utilizes multi-step synthetic protocols that have been optimized for large-scale production [2] [3]. The manufacturing process involves the initial reaction of phthalimide with 1,3-dibromopropane in dipolar aprotic solvents such as N,N-dimethylformamide or dimethyl sulfoxide to generate N-(3-bromopropyl) phthalimide [2]. This intermediate formation reaction is conducted under controlled temperature conditions ranging from 0 to 15 degrees Celsius with continuous stirring for 3 to 5 hours [2].
The subsequent step involves the reaction of N-(3-bromopropyl) phthalimide with 2-oxazolidinone in dipolar aprotic solvents to generate the key intermediate 2,2-[3-(2-carbonyl-3-oxazole)propyl]-1H-isoindole-1,3(2H)-diketone [3]. This process utilizes a one-pot methodology that simplifies the production workflow and reduces manufacturing costs [3]. The primary amine formation is achieved through hydrazinolysis under mild reaction conditions with minimal side effects and simplified post-treatment procedures [3].
Modern industrial facilities for amifostine thiol production incorporate extensive reactor systems with capacities ranging from 30 to 4000 liters for pilot-scale operations, and 20 to 30 kiloliters for semi-industrial production [1]. Advanced manufacturing sites feature multiple production lines including specialized hydrogenation reactors operating at 4 megapascals pressure in 200-liter and 1000-liter configurations [1]. The production infrastructure includes dedicated fermentation laboratories with research and development facilities, scale-up laboratories, and preparative purification systems [1].
Production Parameter | Specification Range |
---|---|
Reactor Capacity (Pilot) | 30-4000 L |
Reactor Capacity (Industrial) | 20-30 kL |
Hydrogenation Pressure | 4 MPa |
Temperature Control Range | 0-15°C |
Reaction Time | 3-5 hours |
Product Purity | >95% |
The synthetic methodology for amifostine thiol derivatives has been refined to achieve high yields through optimized reaction conditions [21]. The esterification process utilizing S-trityl protected thioacetic acid and corresponding hydroxy-derivatives achieves yields ranging from 70 to 98 percent [21]. The deprotection step, performed using trifluoroacetic acid and triethylsilane systems at 0 degrees Celsius under nitrogen atmosphere, provides final products with yields between 51 to 93 percent [21].
Advanced synthetic strategies incorporate coupling reactions using N,N'-dicyclohexylcarbodiimide or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride as coupling agents [21]. These methodologies enable the efficient attachment of thiomethylcarbonyl linkers via ester or amide bonds, facilitating the synthesis of thiol-containing derivatives with enhanced therapeutic potential [21].
Optimized high-performance liquid chromatography methods for amifostine thiol analysis utilize C18 reverse-phase columns with mobile phase compositions specifically tailored for optimal separation [5] [6]. The established methodology employs an isocratic mobile phase consisting of acetonitrile and water in a 70:30 volume ratio, operating at a flow rate of 1.0 milliliter per minute [6]. The chromatographic separation achieves baseline resolution with retention times of approximately 4.51 minutes for amifostine thiol compounds [6].
Advanced derivatization techniques enhance detection sensitivity through pre-column alkylation of free sulfydryl groups with iodoacetic acid, followed by derivatization with o-phthaldialdehyde [5]. This methodology enables simultaneous determination of amifostine and its metabolites with acceptable accuracy at concentrations as low as 0.5 micrograms per milliliter in biological matrices [5]. The derivatization process utilizes o-phthaldialdehyde-2-mercaptoethanol reagent systems with ultraviolet detection at 340 nanometers [5].
Comprehensive mobile phase optimization studies have established optimal conditions for amifostine thiol separation using methanol and phosphate buffer systems [7]. The United States Pharmacopeia validated method utilizes a mobile phase composition of methanol and buffer in a 7:18 ratio with phosphate buffer at pH 2.7 [7]. Alternative methodologies employ nonafluorobutane sulfonic acid dissolved in high-performance liquid chromatography grade water with acetonitrile in 68:32 ratios [35].
The chromatographic system specifications include column dimensions of 4.6 millimeters by 25 centimeters with 5-micrometer packing material [7]. Autosampler temperature control at 4 degrees Celsius ensures sample stability, while ultraviolet detection at 220 nanometers provides optimal sensitivity for quantitative analysis [7]. The analytical method achieves theoretical plate counts exceeding 2300 with tailing factors below 4.0 [23].
Chromatographic Parameter | Optimized Value |
---|---|
Column Dimensions | 4.6 × 250 mm |
Particle Size | 5 μm |
Mobile Phase Ratio | 70:30 (ACN:H₂O) |
Flow Rate | 1.0 mL/min |
Detection Wavelength | 220 nm |
Injection Volume | 10 μL |
Retention Time | 4.51 min |
Theoretical Plates | >2300 |
Specialized ion-pairing chromatography techniques have been developed for comprehensive analysis of amifostine thiol and its metabolites without requiring derivatization procedures [9]. The methodology utilizes hexanesulfonate as an ion-pairing agent in phosphate buffer systems at pH 5.9, enabling separation of polar molecules through enhanced lipophilicity [9]. This approach achieves effective separation of the parent compound, free thiol metabolites, symmetrical disulfides, and mixed disulfide formations [9].
The optimized chromatographic conditions employ 10-micrometer C8 reverse-phase columns with mobile phases containing 35 percent methanol and 65 percent sodium dihydrogen phosphate with hexanesulfonate [9]. Retention volumes for different compounds demonstrate excellent separation with column breakthrough at 3.5 milliliters, parent compound elution at 4.5 milliliters, active thiol metabolite at 9 milliliters, and disulfide metabolite at 24 milliliters [9].
Ultra-performance liquid chromatography methods provide enhanced resolution and reduced analysis times for amifostine thiol determinations compared to conventional high-performance liquid chromatography systems [5]. The methodology incorporates sub-2-micrometer particle columns operating at elevated pressures to achieve superior separation efficiency [5]. Detection systems utilize diode array detection spanning 200 to 400 nanometers with display optimization at single wavelengths of 340 nanometers for maximum sensitivity [5].
Sample preparation protocols for ultra-performance liquid chromatography analysis involve protein precipitation using acetonitrile followed by centrifugation at 12,000 gravitational units for 10 minutes [5]. The supernatant processing includes alkylation with iodoacetic acid in sodium borate buffer at pH 10.5, followed by derivatization with o-phthaldialdehyde-2-mercaptoethanol reagent systems [5].
The methodology achieves precise quantification through spectrophotometric detection of the reaction product formed between thiol groups and 5,5'-dithiobis(2-nitrobenzoic acid) [14]. Validation studies confirm the method's sensitivity with detection limits appropriate for pharmaceutical quality control applications [14]. The titrimetric approach provides rapid assessment of thiol content with excellent reproducibility and accuracy [14].
Comprehensive spectrophotometric validation encompasses pH-dependent stability assessments and reaction kinetics determinations [13]. Stoichiometric ratios determined through spectrophotometric titrations utilize absorption values at 265 nanometers as a function of total thiol to platinum(IV) ratios [13]. The validation methodology establishes overall second-order kinetics with pseudo-first-order conditions maintained through ten-fold excess of thiol concentrations [13].
Advanced spectrophotometric techniques incorporate bimane derivatization protocols for enhanced sensitivity and specificity [11]. The fluorescence-based assay quantifies formation of thiol-bimane adducts with excitation and emission wavelengths optimized for maximum signal detection [11]. Validation parameters include linear product formation through 60 minutes with quantification ranges from micromolar to low millimolar concentrations [11].
Validation Parameter | Specification |
---|---|
Detection Wavelength | 412 nm (DTNB) |
Linear Range | 1-200 μg/mL |
Correlation Coefficient | >0.999 |
Precision (RSD) | <2.0% |
Accuracy (Recovery) | 98-102% |
Detection Limit | 0.44 μg/mL |
Quantification Limit | 1.32 μg/mL |
Mass spectrometry techniques provide definitive purity assessment with greater than 99 percent accuracy for both thiol and disulfide forms of amifostine derivatives [11]. The analytical methodology utilizes electrospray ionization with mass-to-charge ratio determinations for molecular ion identification [11]. Structural confirmation involves nuclear magnetic resonance spectroscopy validation in conjunction with mass spectrometry analysis [11].
Quality control protocols establish rigorous purity standards through combined analytical approaches including high-performance liquid chromatography coupled with mass spectrometry [11]. The validation methodology demonstrates excellent between-day assay reproducibility with minimal standard deviation and coefficient of variation values [11]. Storage stability studies confirm compound integrity under nitrogen atmosphere at minus 20 degrees Celsius for periods exceeding four years [11].
Analytical method validation follows International Council for Harmonisation guidelines with specific parameters tailored for thiol compound analysis [6]. Linearity assessment demonstrates correlation coefficients exceeding 0.999 across the analytical range of 80 to 120 micrograms per milliliter [6]. Precision evaluations encompass both intraday and interday relative standard deviation determinations with acceptance criteria below 0.4 percent [6].
Accuracy validation through recovery studies achieves results ranging from 100.2 to 102.24 percent with relative standard deviation values below 1.00 percent for system suitability parameters [6]. Specificity assessments confirm absence of interfering peaks from excipients and additives through chromatographic analysis of blank solutions [6]. Robustness evaluations examine the impact of minor systematic variations in chromatographic conditions including flow rate modifications, mobile phase composition changes, and temperature fluctuations [6].
Amifostine thiol demonstrates significant pH-dependent stability variations with optimal stability observed under neutral to slightly acidic conditions [8] [18]. At pH values below 6, the compound maintains stability for periods exceeding one week, while at physiological pH of 7.2, conversion to disulfide forms occurs with a half-life of 3.5 hours [11]. The stability profile indicates maximum hydrolysis rates at pH 3.0, with minimal detectable hydrolysis occurring at neutral pH over 4-hour periods at room temperature [8].
Mechanistic studies reveal that stability variations result from pH-dependent hydrolysis reactions involving cleavage of phosphorus-sulfur bonds [8]. Under acidic conditions, the hydrolysis reaction proceeds non-enzymatically to yield thiol metabolites and inorganic phosphate according to the stoichiometric relationship: amifostine plus water yields thiol metabolite plus phosphoric acid [8]. The reaction kinetics demonstrate strong pH dependence with maximal rates occurring at gastric pH values [8].
Temperature stability studies reveal exponential relationships between degradation rates and thermal conditions [8] [16]. At physiological temperature (37 degrees Celsius), the half-life for hydrolysis in acidic solutions approaches 30.5 minutes [8]. Cooling to 0 degrees Celsius significantly reduces hydrolysis rates to acceptable levels, with conversion rates of 0.6 percent per hour even in highly acidic conditions [8].
The temperature dependence demonstrates a 74-fold increase in hydrolysis rates when transitioning from 0 degrees Celsius to room temperature in perchloric acid solutions [8]. Thermal stability assessments using differential scanning calorimetry reveal denaturation temperatures and identify optimal storage conditions for maintaining compound integrity [29]. These studies establish storage recommendations at minus 20 degrees Celsius under desiccated conditions for maximum stability [25].
Storage Condition | Temperature (°C) | Stability Period | Degradation Rate |
---|---|---|---|
Optimal Storage | -20 | >4 years | <0.1%/year |
Refrigerated | 4 | 48 hours | 0.6%/hour (pH<1) |
Room Temperature | 25 | 4 hours (pH 7.4) | Variable |
Physiological | 37 | 30.5 min (acidic) | 74× baseline |
Oxidative stability studies demonstrate rapid conversion of free thiol groups to corresponding disulfide metabolites under aerobic conditions [18] [32]. The oxidation process follows second-order kinetics with reaction rates dependent on oxygen availability and pH conditions [32]. Symmetrical disulfide formation represents the primary oxidation pathway, with additional mixed disulfide formation occurring in the presence of endogenous thiols [18].
Mechanistic investigations reveal that oxidative processes involve initial formation of thiyl radicals followed by rapid dimerization to produce disulfide bonds [32]. The oxidation kinetics demonstrate reactivity enhancements of 1.4 to 8.9 × 10⁵ times when thiol groups are converted to thiolate forms under basic conditions [13]. Antioxidant studies confirm the compound's capacity for free radical scavenging with effective concentrations achieving 50 percent inhibition at 255 micromolar concentrations at pH 7.4 [16].